molecular formula C15H21N3O2S B3837545 N'-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

N'-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

Cat. No. B3837545
M. Wt: 307.4 g/mol
InChI Key: OCRDUIJYEBHFNP-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, also known as ethyl 2-(4-morpholinyl)-N'-(4-ethoxybenzylidene)acetohydrazide, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. This compound has also been found to interact with various receptors and ion channels in the body, further contributing to its biological effects.
Biochemical and Physiological Effects:
N-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments include its relatively low toxicity and high selectivity for various biological targets. However, its limitations include its limited solubility in water and its potential for degradation under certain conditions.

Future Directions

There are several future directions for research on N-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, including:
1. Further investigation of its mechanism of action and biological targets.
2. Development of more efficient synthesis methods and analogs with improved properties.
3. Evaluation of its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
4. Investigation of its potential applications in other fields, such as agriculture and environmental science.
5. Development of new drug delivery systems to improve its bioavailability and efficacy.
In conclusion, N-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide is a promising compound with potential applications in scientific research. Further investigation is needed to fully understand its mechanism of action and biological effects, as well as to explore its potential applications in various fields.

Scientific Research Applications

N-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.

properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-2-20-14-5-3-13(4-6-14)11-16-17-15(19)12-18-7-9-21-10-8-18/h3-6,11H,2,7-10,12H2,1H3,(H,17,19)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRDUIJYEBHFNP-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
Reactant of Route 4
N'-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
Reactant of Route 6
N'-(4-ethoxybenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.